2-[(tert-Butylperoxy)methyl]thiirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(tert-Butylperoxy)methyl]thiirane is an organic compound with the molecular formula C7H14O2S. It is a thiirane derivative, characterized by the presence of a three-membered ring containing sulfur. This compound is notable for its peroxide functional group, which imparts unique reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butylperoxy)methyl]thiirane typically involves the reaction of thiirane with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Thiirane} + \text{tert-Butyl hydroperoxide} \rightarrow 2\text{-[(tert-Butylperoxy)methyl]thiirane} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butylperoxy)methyl]thiirane undergoes various chemical reactions, including:
Oxidation: The peroxide group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the peroxide group to alcohols or ethers.
Substitution: The thiirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and ethers.
Substitution: Various substituted thiirane derivatives.
Scientific Research Applications
2-[(tert-Butylperoxy)methyl]thiirane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.
Mechanism of Action
The mechanism of action of 2-[(tert-Butylperoxy)methyl]thiirane involves the cleavage of the peroxide bond, leading to the formation of free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Thiirane: The parent compound, characterized by a three-membered ring containing sulfur.
2-Methylthiirane: A derivative with a methyl group attached to the thiirane ring.
tert-Butyl hydroperoxide: A peroxide compound used in the synthesis of 2-[(tert-Butylperoxy)methyl]thiirane.
Uniqueness
This compound is unique due to its combination of a thiirane ring and a peroxide functional group. This combination imparts distinct reactivity and makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
CAS No. |
912485-41-7 |
---|---|
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
2-(tert-butylperoxymethyl)thiirane |
InChI |
InChI=1S/C7H14O2S/c1-7(2,3)9-8-4-6-5-10-6/h6H,4-5H2,1-3H3 |
InChI Key |
VKYXQYOIURHRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOCC1CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.